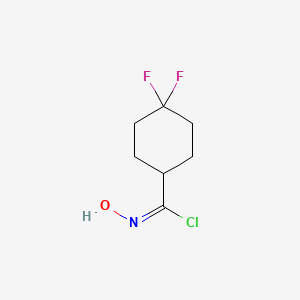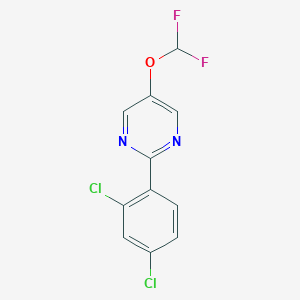![molecular formula C15H23NO6 B14045420 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[45]decane-2,9-dicarboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate typically involves multiple steps. One common method includes the use of olefin metathesis reactions facilitated by Grubbs catalysts. This method, although effective, can be complex and costly . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using more efficient catalysts, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the functional groups present in the molecule .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Wissenschaftliche Forschungsanwendungen
9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential drug candidates due to its unique structural features.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may find applications in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biological pathways, depending on the functional groups present and the overall structure of the molecule. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
- tert-Butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 9-tert-butyl 2-ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate
Uniqueness
What sets 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[45]decane-2,9-dicarboxylate apart is its specific combination of functional groups and the spirocyclic structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H23NO6 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
9-O-tert-butyl 3-O-methyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-3,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-7-8-21-15(9-16)6-5-10(11(15)17)12(18)20-4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
LCSCUNROXRGMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)

![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)








